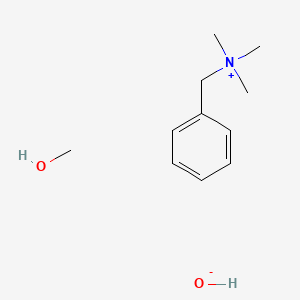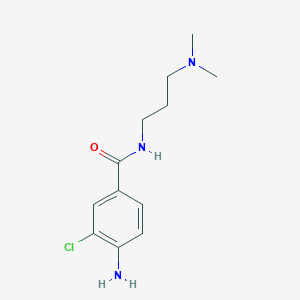
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of a benzyloxy group at the 7th position and a bromine atom at the 4th position makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 7-(Benzyloxy)-2,3-dihydroinden-1-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with various functional groups.
科学的研究の応用
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and bromine atom play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-(Benzyloxy)-2,3-dihydroinden-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3-dihydroinden-1-one: Lacks the benzyloxy group, which may reduce its binding affinity to certain molecular targets.
7-(Benzyloxy)-4-chloro-2,3-dihydroinden-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the benzyloxy group and the bromine atom in 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one makes it unique compared to other similar compounds. This combination of functional groups enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C16H13BrO2 |
|---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
4-bromo-7-phenylmethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H13BrO2/c17-13-7-9-15(16-12(13)6-8-14(16)18)19-10-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2 |
InChIキー |
XLWGVTALTGTKBI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8582644.png)

